2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4-aryl-4H-chromene derivative synthesized via a one-pot condensation of 3,4-dimethoxybenzaldehyde, cis-1,3-dicyanobutane, and 5-phenylcyclohexane-1,3-dione . The compound crystallizes as a monohydrate (C₂₄H₂₂N₂O₄·H₂O) in a monoclinic system (space group C2/c) with unit cell parameters a = 29.008(16) Å, b = 16.146(8) Å, c = 12.068(6) Å, and β = 110.486(9)° . Key structural features include:
- A half-boat conformation of the cyclohexyl ring.
- A "V-shaped" pyran ring.
- A dihedral angle of 30.67(9)° between the 3,4-dimethoxyphenyl and pyran ring planes .
Intermolecular N–H···N and N–H···O hydrogen bonds stabilize a two-dimensional network parallel to the bc plane . This compound belongs to a class of 4-aryl-4H-chromenes known for apoptosis-inducing and anticancer activities, attributed to their ability to modulate tubulin polymerization and mitochondrial pathways .
Properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-13-7-6-10(8-15(13)23-2)16-11(9-19)18(20)24-14-5-3-4-12(21)17(14)16/h6-8,16H,3-5,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSXJVCMPZLGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, structural characterization, and biological activities of this compound, focusing on its anticancer properties and mechanisms of action.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step reaction involving 3,4-dimethoxybenzaldehyde, malononitrile, and 5-phenylcyclohexane-1,3-dione. The resulting product was characterized by various spectroscopic methods including IR and NMR spectroscopy, as well as X-ray diffraction analysis to determine its crystal structure. The molecular formula is ·H2O .
Table 1: Structural Data of the Compound
| Atom | x (Å) | y (Å) | z (Å) | U_iso/U_eq |
|---|---|---|---|---|
| C1 | 0.21676(7) | 0.42190(12) | 0.10641(17) | 0.0398(4) |
| C2 | 0.23258(7) | 0.43944(11) | 0.01610(16) | 0.0384(4) |
| C3 | 0.23849(7) | 0.52781(11) | -0.02193(17) | 0.0380(4) |
| ... | ... | ... | ... | ... |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various human cancer cell lines. The in vitro cytotoxicity was assessed using the MTT assay against five cancer cell lines: MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer). The results indicated that the compound has a potent growth-inhibitory effect with IC50 values ranging from µg/mL for PC-3 to µg/mL for A549 .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| MCF-7 | Not specified | Vinblastine: |
| HCT-116 | Not specified | Colchicine: |
| PC-3 | Vinblastine: | |
| A549 | Colchicine: | |
| HepG-2 | Not specified | Not specified |
The anticancer activity of this compound is attributed to its ability to inhibit key signaling pathways involved in tumor growth and proliferation, particularly through inhibition of receptor tyrosine kinases such as EGFR and VEGFR-2 . Molecular docking studies have provided insights into how the compound interacts with these targets at the molecular level.
Case Studies
A specific case study highlighted the use of this compound in combination therapies where it was shown to enhance the efficacy of existing chemotherapeutic agents by targeting multiple pathways involved in cancer cell survival and proliferation .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that derivatives of tetrahydrochromene compounds exhibit significant anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, a study demonstrated that similar compounds could inhibit the growth of breast and lung cancer cell lines effectively .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The structure of 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile suggests potential interactions with free radicals .
- Anti-inflammatory Effects : Some studies have reported that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property can be beneficial in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Material Science Applications
- Organic Electronics : The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to form stable films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to explore its efficiency and stability in these applications .
- Polymer Composites : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for automotive and aerospace industries .
Biological Research Applications
- Enzyme Inhibition Studies : The compound's structural features allow it to interact with various enzymes, making it a valuable tool in enzyme inhibition studies. Understanding these interactions can lead to the development of new therapeutic agents targeting specific enzymes involved in disease pathways .
- Drug Delivery Systems : Research is being conducted on using this compound as part of drug delivery systems due to its ability to form nanoparticles or liposomes. These systems can improve the bioavailability and targeted delivery of drugs, enhancing therapeutic efficacy while minimizing side effects .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation at low concentrations. |
| Study B | Antioxidant Properties | Showed effective scavenging of free radicals in vitro. |
| Study C | Organic Electronics | Achieved high efficiency in OLED applications with stable performance over time. |
| Study D | Enzyme Inhibition | Identified as a potent inhibitor of specific enzymes involved in metabolic pathways. |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key 4H-Chromene Derivatives
Key Observations:
Halogen Substitutions: The 3-fluorophenyl derivative () exhibits reduced steric bulk compared to the target compound, which may alter binding affinity. Bulkier Substituents: UCPH-101 () incorporates a naphthalen-1-yl group at position 7, significantly increasing hydrophobicity and selectivity for excitatory amino acid transporter subtype 1 (EAAT1).
Conformational Flexibility :
Q & A
Q. Table 1: Representative Crystallographic Data
| Parameter | (Triclinic) | (Monoclinic) | (Monoclinic) |
|---|---|---|---|
| Space Group | P1 | C2/c | C2/c |
| a (Å) | 8.5931 | 25.021 | 20.210 |
| b (Å) | 8.7409 | 8.8724 | 8.8161 |
| c (Å) | 11.0695 | 16.3827 | 16.3862 |
| β (°) | 70.088 | 114.721 | 99.537 |
| V (ų) | 743.71 | 3303.5 | 2879.2 |
Basic: What are the critical structural features revealed by X-ray crystallography?
Answer:
SCXRD studies show that the fused cyclohexenone and pyran rings adopt sofa conformations, with puckering parameters (e.g., Cremer-Pople analysis) indicating deviations from planarity due to steric and electronic effects. The 3,4-dimethoxyphenyl substituent at position 4 influences crystal packing via intermolecular N–H⋯O and N–H⋯N hydrogen bonds, forming corrugated layers parallel to the bc plane .
Advanced: How do substituents on the aryl ring influence molecular conformation and crystallographic packing?
Answer:
Substituent effects are analyzed by comparing derivatives:
- Electron-donating groups (e.g., 4-methyl in ) reduce steric hindrance, favoring tighter packing (V = 743.71 ų).
- Bulky groups (e.g., 4-(dimethylamino) in ) increase unit cell volume (V = 3303.5 ų) due to disrupted π-stacking.
- Halogens (e.g., 3-chloro in ) introduce dipole interactions, altering hydrogen-bond motifs (e.g., N–H⋯Cl).
Methodological Approach:
- Compare Hirshfeld surfaces to quantify intermolecular interactions.
- Use Mercury software to visualize packing motifs and assess void volumes .
Advanced: How can researchers resolve contradictions in crystallographic data, such as anomalous bond lengths or thermal parameters?
Answer:
Discrepancies arise from factors like disorder, twinning, or poor data resolution. Strategies include:
- Refinement with SHELXL: Apply restraints for anisotropic displacement parameters and validate using R-factor convergence (e.g., wR2 < 0.15 in vs. 0.187 in ) .
- Data Validation Tools: Use PLATON/ADDSYM to detect missed symmetry and check for overfitting via the data-to-parameter ratio (>10:1 is ideal) .
Advanced: What methodologies are used to evaluate bioactivity, such as enzyme inhibition?
Answer:
- In vitro assays: Measure IC50 values against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method (e.g., derivatives in show IC50 ~5–20 µM).
- Structure-Activity Relationship (SAR): Modify substituents (e.g., methoxy vs. chloro) and correlate with inhibitory potency. For example, UCPH-101 () uses a naphthyl group for enhanced EAAT1 inhibition .
Q. Table 2: Representative Bioactivity Data
| Derivative | Target | IC50 (µM) | Key Substituent | Reference |
|---|---|---|---|---|
| 4i () | AChE | 12.3 | 3-Chlorobenzyloxy | |
| UCPH-101 () | EAAT1 | 0.8 | 4-Methoxyphenyl |
Advanced: How can hydrogen-bonding networks be systematically analyzed for structure-property predictions?
Answer:
- Graph Set Analysis: Classify hydrogen bonds (e.g., R₂²(8) motifs in ) using Etter’s rules to predict stability and solubility.
- DFT Calculations: Compute interaction energies (e.g., N–H⋯O: ~5–10 kcal/mol) and map electrostatic potentials to identify reactive sites .
Basic: What spectroscopic techniques validate purity and functional groups?
Answer:
- NMR: Confirm amino (δ ~5.5 ppm) and cyano (δ ~110–120 ppm) groups.
- Mass Spectrometry: ESI-MS provides molecular ion peaks (e.g., m/z 309.36 for C18H19N3O2 in ) .
Advanced: How do computational models enhance pharmacological profiling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
